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molecular formula C10H16ClNO B8776225 8-Azaspiro[4.5]decane-8-carbonyl chloride

8-Azaspiro[4.5]decane-8-carbonyl chloride

Cat. No. B8776225
M. Wt: 201.69 g/mol
InChI Key: VQKYIDUMBBORQC-UHFFFAOYSA-N
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Patent
US08039480B2

Procedure details

1.57 ml of phosgene (20% solution in toluene, 2.96 mmol) were initially charged in 5 ml of dichloroethane and cooled to −20° C., then a mixture of 8-azaspiro-[4,5]decane (750 mg, 2.96 mmol) and triethylamine (1.28 ml, 9.2 mmol, 3.1 eq.) was added slowly. After 30 min, the mixture was allowed to come to RT; after 1 h, according to LC-MS, a little starting material was still present but also three new peaks. Subsequently, the mixture was added to 2 N aqueous HCl, the aqueous phase was extracted with dichloromethane, and the organic phase was washed with saturated NaHCO3 solution and dried over sodium sulfate; subsequently, the mixture was concentrated by rotary evaporation under reduced pressure. Crude yield: 592 mg
Quantity
1.57 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
750 mg
Type
reactant
Reaction Step Two
Quantity
1.28 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([Cl:4])(Cl)=[O:2].[CH2:5]1[C:9]2([CH2:14][CH2:13][NH:12][CH2:11][CH2:10]2)[CH2:8][CH2:7][CH2:6]1.C(N(CC)CC)C.Cl>ClC(Cl)C>[CH2:8]1[C:9]2([CH2:14][CH2:13][N:12]([C:1]([Cl:4])=[O:2])[CH2:11][CH2:10]2)[CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
1.57 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
750 mg
Type
reactant
Smiles
C1CCCC12CCNCC2
Name
Quantity
1.28 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added slowly
CUSTOM
Type
CUSTOM
Details
to come to RT
WAIT
Type
WAIT
Details
after 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with dichloromethane
WASH
Type
WASH
Details
the organic phase was washed with saturated NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
subsequently, the mixture was concentrated by rotary evaporation under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C1CCCC12CCN(CC2)C(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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